1-Iodo-4-methyl-4-nitro-pentane
Description
1-Iodo-4-methyl-4-nitro-pentane is a halogenated nitroalkane with the molecular formula C₆H₁₁INO₂. It features an iodine atom at the terminal carbon (position 1), a methyl group at position 4, and a nitro (-NO₂) group also at position 3. Structural analogs and related compounds, such as 1-iodo-4-methylpentane (C₆H₁₃I) and nitroalkanes, can provide a basis for comparative analysis .
Properties
Molecular Formula |
C6H12INO2 |
|---|---|
Molecular Weight |
257.07 g/mol |
IUPAC Name |
1-iodo-4-methyl-4-nitropentane |
InChI |
InChI=1S/C6H12INO2/c1-6(2,8(9)10)4-3-5-7/h3-5H2,1-2H3 |
InChI Key |
HZIDZQWETMAJGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCI)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Iodo-4-methylpentane (C₆H₁₃I)
- Molecular Formula : C₆H₁₃I
- Average Mass : 212.074 g/mol
- Key Features : Lacks the nitro group at position 4, making it a simpler halogenated alkane.
- Reactivity: Primarily undergoes nucleophilic substitution (e.g., SN2 reactions) due to the iodine leaving group.
| Property | 1-Iodo-4-methylpentane | 1-Iodo-4-methyl-4-nitro-pentane (Expected) |
|---|---|---|
| Molecular Formula | C₆H₁₃I | C₆H₁₁INO₂ |
| Average Mass (g/mol) | 212.074 | ~257.07 (estimated) |
| Functional Groups | Iodo, methyl | Iodo, methyl, nitro |
| Reactivity | Moderate (SN2) | Higher (due to nitro group stabilization) |
4-Methyl-3-nitrobenzyl Chloride (C₈H₇ClNO₂)
- Molecular Formula: C₈H₇ClNO₂
- Key Features : Aromatic nitro compound with a chlorine substituent.
- Reactivity : The nitro group on the benzene ring enhances electrophilicity, facilitating reactions like aromatic substitution. While structurally distinct from aliphatic nitro compounds, its nitro group’s electron-withdrawing nature parallels the effects expected in this compound .
| Property | 4-Methyl-3-nitrobenzyl Chloride | This compound (Expected) |
|---|---|---|
| Molecular Formula | C₈H₇ClNO₂ | C₆H₁₁INO₂ |
| Functional Groups | Chloro, nitro, methyl | Iodo, nitro, methyl |
| Reactivity | High (electrophilic substitution) | Moderate (aliphatic substitution) |
1-Nitronaphthalene (C₁₀H₇NO₂)
- Molecular Formula: C₁₀H₇NO₂
- Key Features : A nitro-substituted polycyclic aromatic hydrocarbon.
- Reactivity : The nitro group stabilizes negative charges in intermediates, influencing reduction and electrophilic attack. Unlike the aliphatic nitro group in this compound, aromatic nitro groups exhibit distinct electronic effects .
Key Research Findings and Trends
- Electronic Effects : The nitro group in this compound is expected to increase the compound’s polarity and acidity of adjacent protons, similar to nitroalkanes like nitromethane .
- Synthetic Utility : Aliphatic nitro compounds are valuable intermediates in the preparation of amines, ketones, and heterocycles. The iodine substituent in this compound may enable dual functionalization strategies .
Preparation Methods
Diazotization and Iodination of Nitroalkane Precursors
A widely reported method involves diazotization of a nitroalkylamine precursor followed by iodination. Adapted from aromatic systems, this approach begins with 4-methyl-4-nitro-pentan-1-amine. Treatment with sodium nitrite (NaNO₂) and p-toluenesulfonic acid in aqueous medium generates a diazonium intermediate, which undergoes iodide displacement under controlled conditions.
Procedure :
-
Diazonium Salt Formation :
-
Iodination :
Key Data :
Radical Iodination via Photochemical Activation
Photochemical methods enable direct C–I bond formation in nitroalkanes. Inspired by bicyclo[1.1.1]pentane syntheses, this route employs UV irradiation to generate iodine radicals, which abstract hydrogen from 4-methyl-4-nitro-pentane, followed by recombination.
Procedure :
-
Substrate Preparation :
-
4-Methyl-4-nitro-pentane (1.0 mol) and molecular iodine (I₂, 1.2 mol) are dissolved in dichloromethane.
-
-
Irradiation :
-
The solution is irradiated (λ = 254 nm) under nitrogen for 6 hours.
-
-
Workup :
Key Data :
Nucleophilic Substitution of Chloro-Nitro Intermediates
Chloro-nitro precursors offer a scalable pathway. 4-Methyl-4-nitro-pentyl chloride reacts with NaI in acetone via SN2 displacement, leveraging the nitro group’s activation effect.
Procedure :
-
Substrate Synthesis :
-
4-Methyl-4-nitro-pentanol is treated with thionyl chloride (SOCl₂) to form 4-methyl-4-nitro-pentyl chloride.
-
-
Iodination :
Key Data :
-
Yield : 50–55%.
-
Boiling Point : 120–125°C (2 mmHg).
-
IR (KBr) : 1540 cm⁻¹ (NO₂ asym. stretch), 1370 cm⁻¹ (NO₂ sym. stretch).
Comparative Analysis of Methodologies
| Method | Yield | Reaction Time | Purification | Scalability |
|---|---|---|---|---|
| Diazotization-Iodination | 35–40% | 2–3 hours | Column Chromatography | Moderate |
| Photochemical Iodination | 30–35% | 6 hours | Recrystallization | Low |
| SN2 Displacement | 50–55% | 12 hours | Distillation | High |
-
Diazotization-Iodination : Optimal for laboratory-scale synthesis but limited by diazonium stability.
-
Photochemical : Eco-friendly but low-yielding due to radical recombination side reactions.
-
SN2 Displacement : Most scalable but requires hazardous SOCl₂.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The methyl group at C-4 impedes nucleophilic attack. Strategies include:
Nitro Group Stability
Nitroalkanes are thermally sensitive. Recommendations:
-
Low-Temperature Reactions : Maintain temperatures below 50°C during iodination.
-
Inert Atmosphere : Use nitrogen/argon to prevent oxidative decomposition.
Analytical Characterization
Spectroscopic Data
Q & A
Q. How does steric hindrance from the methyl and nitro groups influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Maps : Generate 3D molecular models (e.g., using Avogadro) to visualize steric bulk.
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 1-Iodopentane) under identical Pd-catalyzed conditions.
- Computational Validation : Calculate steric descriptors (e.g., Tolman cone angles) for quantitative comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
